3-methylidene-N-(oxan-4-yl)piperidine-1-carboxamide
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Overview
Description
3-methylidene-N-(oxan-4-yl)piperidine-1-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methylidene-N-(oxan-4-yl)piperidine-1-carboxamide can be achieved through several synthetic routes. One common method involves the use of esters of 3-oxocarboxylic acid instead of aldehyde, resulting in a product containing four stereocenters. The resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .
Industrial Production Methods: Industrial production methods for piperidine derivatives often involve hydrogenation, cyclization, cycloaddition, annulation, and amination reactions. These methods are designed to be fast and cost-effective, ensuring high yields and broad substrate scope .
Chemical Reactions Analysis
Types of Reactions: 3-methylidene-N-(oxan-4-yl)piperidine-1-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include hydrogenation catalysts, cyclization agents, and oxidizing or reducing agents. The reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields and selectivity .
Major Products Formed: The major products formed from these reactions include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These products have significant pharmaceutical applications due to their biological activity .
Scientific Research Applications
3-methylidene-N-(oxan-4-yl)piperidine-1-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing various biologically active compounds. In biology and medicine, it is investigated for its potential as an anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agent . Additionally, it has applications in the pharmaceutical industry as a key component in drug discovery and development .
Mechanism of Action
The mechanism of action of 3-methylidene-N-(oxan-4-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s piperidine moiety is believed to anchor the ligand to its target receptor via a strong salt-bridge interaction. This interaction modulates the receptor’s activity, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-methylidene-N-(oxan-4-yl)piperidine-1-carboxamide include other piperidine derivatives such as piperine, evodiamine, matrine, berberine, and tetrandine . These compounds share the piperidine moiety and exhibit various biological activities.
Uniqueness: What sets this compound apart from other similar compounds is its unique structure, which allows for specific interactions with molecular targets. This uniqueness contributes to its potential as a versatile compound in drug discovery and development .
Properties
IUPAC Name |
3-methylidene-N-(oxan-4-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-10-3-2-6-14(9-10)12(15)13-11-4-7-16-8-5-11/h11H,1-9H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAYVCDMFMMHTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCN(C1)C(=O)NC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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